molecular formula C18H18N2O3 B6377351 5-(3-BOC-Aminophenyl)-3-cyanophenol CAS No. 1261942-97-5

5-(3-BOC-Aminophenyl)-3-cyanophenol

Cat. No.: B6377351
CAS No.: 1261942-97-5
M. Wt: 310.3 g/mol
InChI Key: IKLUHXZJMVKFLD-UHFFFAOYSA-N
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Description

5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol is a compound that features a tert-butoxycarbonyl (BOC) protected amino group and a cyanophenol moiety The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol typically involves the following steps:

Industrial Production Methods

Industrial production of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The BOC group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Free amines

Scientific Research Applications

5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol involves its interaction with specific molecular targets. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions. The cyanophenol moiety can interact with enzymes and proteins, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-tert-Butoxycarbonylaminophenyl)-3-fluorophenol
  • 5-(3-tert-Butoxycarbonylaminophenyl)-3-methoxyphenol

Uniqueness

5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol is unique due to the presence of both a BOC-protected amino group and a cyanophenol moiety. This combination allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-13(9-15)14-7-12(11-19)8-16(21)10-14/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLUHXZJMVKFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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